cis-2-Oxohex-4-enoic acid
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Overview
Description
Cis-2-oxohex-4-enoic acid is a chemical compound that is gaining importance in scientific research. It is a keto acid that is produced during the catabolism of lysine and tryptophan amino acids. It has been found to have several biochemical and physiological effects, which make it an interesting compound for scientific studies.
Scientific Research Applications
1. Foldamer Building Blocks
cis-2-Aminocyclohex-4-enecarboxylic acid (a compound related to cis-2-Oxohex-4-enoic acid) serves as a conformationally constrained β-amino acid. It has been found useful as a new building block for helical foldamers. These α/β-peptides, consisting of cis-ACHE and L-alanine, adopt 11/9-helical conformations in both solution and crystal states, showing potential applications in the field of molecular architecture and nanotechnology (Kwon et al., 2015).
2. Solar Energy Harvesting
The compound plays a role in the electrodeposition of single-phase CuInSe2, a material crucial for high-quality thin film solar cells. The study suggests that certain acids, including oxalic and acetic acid, can serve dual functions as chelating agents and pH adjusters, which is essential for the deposition of high-quality CIS films. This application is significant for enhancing the efficiency and quality of solar cells (Sun et al., 2014).
3. Spectroscopic Analysis and Polymer Science
cis-2-Oxohex-4-enoic acid and its polymers have been studied using FTIR spectroscopy. The interpretation of the spectra, aided by normal coordinate analysis following full structure optimization based on DFT (Density Functional Theory), is crucial for identifying the type of C=C double bonds in the polymers of cis-2-Oxohex-4-enoic acid. This research is fundamental for the fields of material science and polymer chemistry (Song & Li, 2008).
properties
CAS RN |
17298-80-5 |
---|---|
Product Name |
cis-2-Oxohex-4-enoic acid |
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(Z)-2-oxohex-4-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/b3-2- |
InChI Key |
XGNKMQBCAVIQOR-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CC(=O)C(=O)O |
SMILES |
CC=CCC(=O)C(=O)O |
Canonical SMILES |
CC=CCC(=O)C(=O)O |
synonyms |
(Z)-2-Oxo-4-hexenoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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